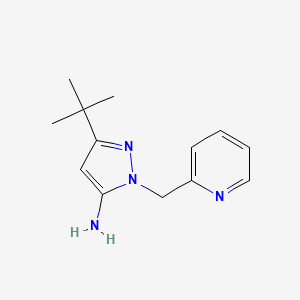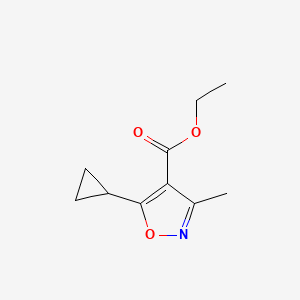
5-环丙基-3-甲基-1,2-恶唑-4-羧酸乙酯
描述
Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate (ECMOC) is an organic compound belonging to the oxazole family of compounds. It is a versatile compound that has been widely used in the synthesis of various organic compounds, as well as in the development of drugs and other pharmaceuticals. ECMOC has also been used in the development of various materials, such as polymers and nanomaterials. In addition, ECMOC has been used in the development of various catalysts, such as chiral catalysts.
科学研究应用
合成方法和化学转化
一个应用领域涉及通过策略性化学转化合成复杂分子。例如,7-氯-1-环丙基-6-氟-1,4-二氢-5-甲基-4-氧代-1,8-萘啶-3-羧酸乙酯的制备证明了环丙基和甲基在杂环合成中的用途,利用了还原、区域选择性去质子化、甲基化和硒化等步骤,然后是氧化和顺消除 (Kiely, 1991)。此示例突出了含环丙基化合物通过选择性成键和断裂生成生物相关结构的多功能性。
另一个重要的应用见于功能化 1,3-恶唑啉-2-硫酮的合成,其中利用了类似于 5-环丙基-3-甲基-1,2-恶唑-4-羧酸乙酯的化合物。在无溶剂条件下通过硫氰酸铵、酰氯和溴代丙酮酸乙酯或 2-氯乙酰乙酸乙酯在 N-甲基咪唑的存在下反应促进的这些化合物的有效合成展示了构建含硫杂环的潜力,这在药物化学和农用化学研究中很有价值 (Yavari, Hossaini, Souri, & Sabbaghan, 2008)。
晶体结构分析和材料科学
含环丙基化合物的晶体结构研究,例如对 4-环丙基-1-(1-甲基-4-硝基-1H-咪唑-5-基)-1H-1,2,3-三唑和 1-(1-甲基-4-硝基-1H-咪唑-5-基)-1H-1,2,3-三唑-4-羧酸乙酯的分析,提供了对这些分子内非平面构型和电子密度分布的见解。此类研究对于理解这些化合物的物理化学性质至关重要,这些性质可以通过阐明有助于分子稳定性、反应性和与生物靶标相互作用的因素来为材料科学和药物设计提供信息 (Boechat, Carvalho, Quaresma, Wardell, & Wardell, 2016)。
属性
IUPAC Name |
ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-13-10(12)8-6(2)11-14-9(8)7-4-5-7/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJELKGHXZJNPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





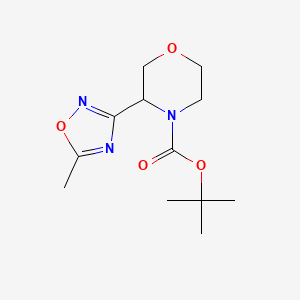
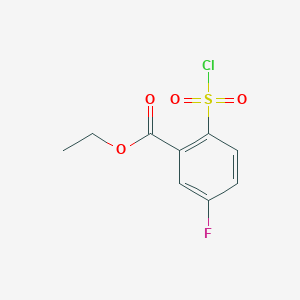
![3,7-Dioxa-10-azaspiro[5.6]dodecane](/img/structure/B1378745.png)
![{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine](/img/structure/B1378748.png)

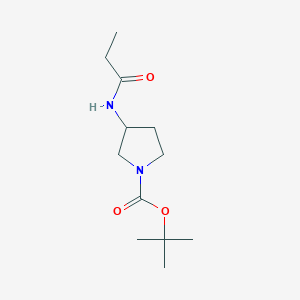


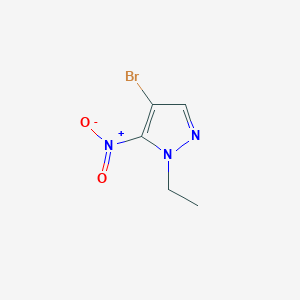
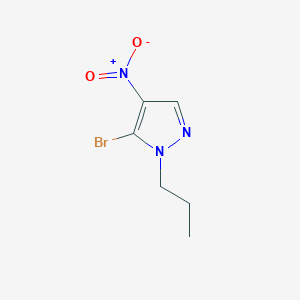
![2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid](/img/structure/B1378762.png)
